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molecular formula C8H8N2OS B8288694 7-Acetyl-5-methylimidazo[5,1-b]thiazole

7-Acetyl-5-methylimidazo[5,1-b]thiazole

Cat. No. B8288694
M. Wt: 180.23 g/mol
InChI Key: BHZQMPUKZUBBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458780B1

Procedure details

Aluminum chloride (6.96 g) was added to a solution of 4.33 ml of acetyl chloride in 40 ml of carbon disulfide. A solution of 1.20 g of 5-methylimidazo[5,1-b]thiazole in 40 ml of dichloromethane was added dropwise thereto. The mixture was stirred at room temperature for 24 hr. The reaction solution was poured into 40 g of ice. Dichloromethane (100 ml) was added thereto. Sodium carbonate (32 g) was added to the mixture with stirring. The insolubles were removed by filtration, and washed with dichloromethane. The filtrate was concentrated under the reduced pressure. Ethyl acetate (20 ml) was added thereto. The resultant crystal was collected by filtration. The filtrate was purified by column chromatography on silica gel (dichloromethane:methanol=20:1). The purification product was combined with the above collected crystal to give 1.45 g of 7-acetyl-5-methylimidazo[5,1-b]thiazole.
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
4.33 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[CH3:9][C:10]1[N:17]2[C:13]([S:14][CH:15]=[CH:16]2)=[CH:12][N:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(=S)=S.ClCCl>[C:5]([C:12]1[N:11]=[C:10]([CH3:9])[N:17]2[CH:16]=[CH:15][S:14][C:13]=12)(=[O:7])[CH3:6] |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
6.96 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
4.33 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
CC1=NC=C2SC=CN21
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice
Quantity
40 g
Type
reactant
Smiles
Step Four
Name
Quantity
32 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration
WASH
Type
WASH
Details
washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (20 ml) was added
FILTRATION
Type
FILTRATION
Details
The resultant crystal was collected by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was purified by column chromatography on silica gel (dichloromethane:methanol=20:1)
CUSTOM
Type
CUSTOM
Details
above collected crystal

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)C=1N=C(N2C1SC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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